7-Chlorothiazolo[4,5-b]pyridine
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Overview
Description
7-Chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites in its structure allows for a wide range of modifications, leading to the development of various polyfunctional analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of thiazolidinone with aldehydes through a Knoevenagel condensation, followed by a Michael addition . Another approach involves the use of hydrazonoyl halides as precursors, which react with thiazole derivatives under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs environmentally friendly and efficient multicomponent one-pot methods. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-Chlorothiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent
Industry: It is used in the development of new materials and catalytic reactions.
Mechanism of Action
The mechanism of action of 7-Chlorothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, survival, and proliferation. The compound binds to the active site of PI3K, inhibiting its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Shares a similar core structure but lacks the chlorine substituent.
Pyrano[2,3-d]thiazole: Contains a fused pyran ring instead of a pyridine ring.
Thiazolo[5,4-b]pyridine: Differs in the position of the nitrogen atom in the pyridine ring
Uniqueness: 7-Chlorothiazolo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C6H3ClN2S |
---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
7-chloro-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H |
InChI Key |
WEXFKKDDRLFCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)SC=N2 |
Origin of Product |
United States |
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